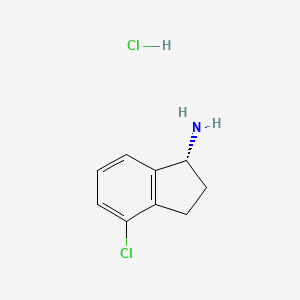

(R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B3048296

Key on ui cas rn:

1637453-69-0

M. Wt: 204.09

InChI Key: YYLDPTIPXZCUCP-SBSPUUFOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04096173

Procedure details

A reaction mixture was prepared in a 250 ml. round bottom flask equipped with magnetic stirrer and drying tube containing the following ingredients: 32.5 g. of ammonium acetate, 2.67 g. of sodium cyanoborohydride (NaBH3CN), 70 ml. of tetrahydrofurane (THF), 60 ml. of methanol and 7 g. of 4-chloro-1-indanone. The reaction mixture was stirred at room temperature for about 48 hours. Thin-layer chromatography indicated only a trace of starting ketone remaining. The reaction mixture was cooled to below about 15° C. and acidified to pH = 2 with 12N aqueous hydrochloric acid. Volatile constituents were removed by evaporation in vacuo. The residue was taken up in water and the aqueous mixture extracted three times with ether. The ether extracts were discarded. The aqueous phase was then made basic with 5N aqueous sodium hydroxide and 4-chloro-1-aminoindane, formed in the above reaction, being insoluble in the alkaline layer separated and was extracted into ether. The ether layer was separated and the alkaline layer extracted twice more with ether. The ether extracts were combined, washed with saturated aqueous sodium chloride, and then dried. Evaporation of the ether in vacuo yielded 1.377 g. of an oily residue comprising 4-chloro-1-aminoindane. The hydrochloride salt was prepared by dissolving the residue in ether and passing gaseous hydrogenchloride through the ether solution. The resulting solid hydrochloride salt was separated by filtration. Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture yielded 4-chloro-1-aminoindane hydrochloride melting above 250° C. (total yield = 641 mg.)

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11].Cl>CCOCC>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C2CCC(C2=CC=C1)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature for about 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reaction mixture was prepared in a 250 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

round bottom flask equipped with magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the following ingredients

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to below about 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Volatile constituents were removed by evaporation in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous mixture extracted three times with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in the above reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted into ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the alkaline layer extracted twice more with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated aqueous sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the ether in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded 1.377 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid hydrochloride salt was separated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC1=C2CCC(C2=CC=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04096173

Procedure details

A reaction mixture was prepared in a 250 ml. round bottom flask equipped with magnetic stirrer and drying tube containing the following ingredients: 32.5 g. of ammonium acetate, 2.67 g. of sodium cyanoborohydride (NaBH3CN), 70 ml. of tetrahydrofurane (THF), 60 ml. of methanol and 7 g. of 4-chloro-1-indanone. The reaction mixture was stirred at room temperature for about 48 hours. Thin-layer chromatography indicated only a trace of starting ketone remaining. The reaction mixture was cooled to below about 15° C. and acidified to pH = 2 with 12N aqueous hydrochloric acid. Volatile constituents were removed by evaporation in vacuo. The residue was taken up in water and the aqueous mixture extracted three times with ether. The ether extracts were discarded. The aqueous phase was then made basic with 5N aqueous sodium hydroxide and 4-chloro-1-aminoindane, formed in the above reaction, being insoluble in the alkaline layer separated and was extracted into ether. The ether layer was separated and the alkaline layer extracted twice more with ether. The ether extracts were combined, washed with saturated aqueous sodium chloride, and then dried. Evaporation of the ether in vacuo yielded 1.377 g. of an oily residue comprising 4-chloro-1-aminoindane. The hydrochloride salt was prepared by dissolving the residue in ether and passing gaseous hydrogenchloride through the ether solution. The resulting solid hydrochloride salt was separated by filtration. Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture yielded 4-chloro-1-aminoindane hydrochloride melting above 250° C. (total yield = 641 mg.)

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11].Cl>CCOCC>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2[NH2:11] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C2CCC(C2=CC=C1)N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature for about 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reaction mixture was prepared in a 250 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

round bottom flask equipped with magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the following ingredients

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to below about 15° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Volatile constituents were removed by evaporation in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous mixture extracted three times with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed in the above reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted into ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the alkaline layer extracted twice more with ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated aqueous sodium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the ether in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded 1.377 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid hydrochloride salt was separated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization of the salt from a 3:1 isopropanol/ethyl acetate solvent mixture

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC1=C2CCC(C2=CC=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |